4-Ethoxy-5-methyl-2-phenyl-1,3-thiazole
Description
4-Ethoxy-5-methyl-2-phenyl-1,3-thiazole is a substituted thiazole derivative characterized by:
- Phenyl group at position 2, contributing aromaticity and influencing π-π stacking interactions.
- Ethoxy group (-OCH₂CH₃) at position 4, which enhances solubility in polar solvents and modulates electronic effects via electron-donating properties.
- Methyl group (-CH₃) at position 5, offering steric bulk and stability to the thiazole core.
Thiazoles are heterocyclic scaffolds with broad applications in medicinal chemistry and materials science due to their tunable electronic and steric profiles .
Properties
CAS No. |
161012-98-2 |
|---|---|
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
4-ethoxy-5-methyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C12H13NOS/c1-3-14-11-9(2)15-12(13-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
CTTDYSANXCEYMY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(SC(=N1)C2=CC=CC=C2)C |
Canonical SMILES |
CCOC1=C(SC(=N1)C2=CC=CC=C2)C |
Synonyms |
Thiazole, 4-ethoxy-5-methyl-2-phenyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
2.1 Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
2.2 Electronic and Steric Influence
- Ethoxy vs. Halogen/Amino Groups: The ethoxy group in 4-Ethoxy-5-methyl-2-phenyl-1,3-thiazole donates electrons via resonance, contrasting with electron-withdrawing groups (e.g., -Br in 9c or -CF₃ in ), which polarize the thiazole ring and enhance binding to hydrophobic targets .
Methyl vs. Acyl/Trifluoromethyl at Position 5 :
- Methyl provides minimal steric hindrance, favoring planar conformations.
- Acyl (-COCH₃) or trifluoromethyl (-CF₃) groups increase steric bulk and electronic withdrawal, altering dipole moments and binding pocket compatibility .
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